molecular formula C30H50O B043593 delta5,24-Lanostadien-3beta-ol CAS No. 121108-99-4

delta5,24-Lanostadien-3beta-ol

Cat. No. B043593
M. Wt: 426.7 g/mol
InChI Key: JPIRLIZZOSSGHC-VYDJUYQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delta5,24-Lanostadien-3beta-ol, also known as ergosterol, is a sterol found in fungi, plants, and some animals. It is a precursor to vitamin D2 and is commonly used in the synthesis of pharmaceuticals and agrochemicals. In recent years, there has been increasing interest in the scientific research application of delta5,24-Lanostadien-3beta-ol due to its potential therapeutic benefits.

Mechanism Of Action

The mechanism of action of delta5,24-Lanostadien-3beta-ol is not fully understood, but research has suggested that it may work by inhibiting certain enzymes and signaling pathways in the body. It may also have an effect on the cell membrane, altering its structure and function.

Biochemical And Physiological Effects

Delta5,24-Lanostadien-3beta-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi, including Candida albicans and Aspergillus niger. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, delta5,24-Lanostadien-3beta-ol has been shown to have antioxidant properties, protecting cells from oxidative damage.

Advantages And Limitations For Lab Experiments

Delta5,24-Lanostadien-3beta-ol has several advantages for lab experiments, including its availability and low cost. It is also relatively easy to synthesize and purify. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on delta5,24-Lanostadien-3beta-ol. One area of interest is its potential as a treatment for cancer. Research has shown that delta5,24-Lanostadien-3beta-ol may have anti-cancer properties, and further studies are needed to explore its potential as a cancer treatment. Another area of interest is its potential as a treatment for osteoporosis. Research has shown that delta5,24-Lanostadien-3beta-ol may have a positive effect on bone density, and further studies are needed to explore its potential as an osteoporosis treatment. Finally, research is needed to explore the potential side effects of delta5,24-Lanostadien-3beta-ol and to determine the optimal dosages for therapeutic use.

Synthesis Methods

The synthesis of delta5,24-Lanostadien-3beta-ol can be achieved through several methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of delta5,24-Lanostadien-3beta-ol from fungi, followed by purification and isolation. Chemical synthesis involves the use of various reagents and catalysts to convert starting materials into delta5,24-Lanostadien-3beta-ol.

Scientific Research Applications

Delta5,24-Lanostadien-3beta-ol has been the subject of numerous scientific studies due to its potential therapeutic benefits. Research has shown that delta5,24-Lanostadien-3beta-ol has antifungal, anti-inflammatory, and antioxidant properties. It has also been shown to have potential as a treatment for cancer, osteoporosis, and cardiovascular disease.

properties

CAS RN

121108-99-4

Product Name

delta5,24-Lanostadien-3beta-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,13,21-24,26,31H,9,11-12,14-19H2,1-8H3/t21-,22-,23+,24-,26+,28-,29-,30+/m1/s1

InChI Key

JPIRLIZZOSSGHC-VYDJUYQOSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C)C

synonyms

19(10--9 beta)abeo-lanosta-5(6),24-dien-3 beta-ol
cucurbita-5,24-dien-3-ol

Origin of Product

United States

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